OD - 1219798-37-4

OD

Catalog Number: EVT-1459549
CAS Number: 1219798-37-4
Molecular Formula: C7H6O3
Molecular Weight: 141.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source Classification
  • Organic Compounds: These are derived from living organisms or synthetic processes involving carbon-based molecules.
  • Inorganic Compounds: These include minerals and other non-carbon-based substances.
Synthesis Analysis

The synthesis of "OD" can be achieved through various methods, depending on its specific chemical structure and intended application. Common synthesis techniques include:

  • Chemical Reactions: Utilizing established chemical reactions to form the compound from simpler precursors.
  • Extraction: Isolating the compound from natural sources, if applicable.
  • Synthetic Methods: Employing laboratory techniques to create the compound from basic chemical building blocks.

Technical details often involve controlling reaction conditions such as temperature, pressure, and the presence of catalysts to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of "OD" is crucial for understanding its properties and behavior. Key aspects include:

  • Structural Formula: This represents how atoms are arranged within the molecule.
  • Molecular Data: Information such as molecular weight, bond lengths, and angles provides insight into the compound's stability and reactivity.

For example, if "OD" is a specific organic molecule, it may exhibit functional groups that influence its chemical behavior significantly.

Chemical Reactions Analysis

"OD" participates in various chemical reactions that can be classified as follows:

  • Reactions with Acids/Bases: These may involve proton transfer or neutralization processes.
  • Oxidation/Reduction Reactions: Changes in oxidation states can alter the compound's properties.
  • Substitution Reactions: Atoms or groups within the molecule may be replaced by others, leading to new compounds.

Technical details of these reactions often include mechanisms that describe how bonds break and form during the processes.

Mechanism of Action

The mechanism of action for "OD" refers to how it interacts at a molecular level with other substances. This process typically involves:

  • Binding Interactions: How "OD" binds to other molecules (e.g., enzymes, receptors).
  • Conformational Changes: Structural changes that occur upon binding, which can affect biological activity.

Data regarding kinetics and thermodynamics may be used to describe these interactions quantitatively.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of "OD" is essential for its applications. Key properties include:

  • Physical Properties:
    • State (solid, liquid, gas)
    • Melting Point
    • Boiling Point
    • Solubility in various solvents
  • Chemical Properties:
    • Reactivity with acids, bases, or other reagents
    • Stability under different environmental conditions

Relevant data might include empirical formulas and experimental results from studies assessing these properties.

Applications

The applications of "OD" span various scientific fields depending on its characteristics. Common uses may include:

  • Pharmaceuticals: As an active ingredient in medications or as a precursor in drug synthesis.
  • Agricultural Chemicals: Used in pesticides or fertilizers due to its potential biological activity.
  • Industrial Applications: In materials science or manufacturing processes where specific chemical properties are desirable.
Introduction to Organizational Development (OD)

Conceptual Foundations of OD

Definitional Evolution and Core Constructs

OD is defined as "a critical and science-based process that builds organizations' capacity to change and achieve greater success by developing, improving, and reinforcing strategies, structures, and processes" [1]. This definition underscores three pillars:

  • Evidence-Based Methodology: OD relies on systematic data collection (e.g., surveys, feedback mechanisms) to diagnose issues and measure outcomes [1] [6].
  • Capacity Building: It strengthens organizational adaptability through skill development in leadership, collaboration, and problem-solving [6] [8].
  • Holistic Systems Focus: Interventions target entire organizational systems—individual, team, and enterprise levels—to align culture, design, and workflows with strategic goals [8].

Core constructs include:

  • Organizational Climate: Collective attitudes influencing behavior.
  • Organizational Culture: Deep-seated norms, values, and behavioral patterns.
  • Action Research: Cyclical process of diagnosis, action, and evaluation [6] [8].

Historical Development: From Post-WWII Origins to Modern Frameworks

OD emerged in the late 1940s–1950s from interdisciplinary research on group dynamics and human relations:

Table 1: Key Historical Phases of OD

Time PeriodKey DevelopmentsInfluential Figures
1930s–1940sHawthorne Studies; Foundation of group dynamicsElton Mayo, Kurt Lewin
1945–1950sT-Groups (training groups); Laboratory trainingKurt Lewin, NTL Institute
1950s–1960sSurvey feedback; Sociotechnical systems (QWL)Rensis Likert, Eric Trist
1970s–PresentIntegration with change management; Digital adaptationCummings, Worley, Beckhard
  • Post-WWII Era: Kurt Lewin’s work on action research and group dynamics at MIT’s Research Center for Group Dynamics laid the groundwork. His T-groups (training groups) emphasized experiential learning to improve interpersonal dynamics, later evolving into team-building interventions [2] [6].
  • 1960s–1970s: Scholars like Rensis Likert (Participative Management) and Blake & Mouton (Managerial Grid) linked leadership styles to organizational effectiveness. The term "organization development" was coined by Richard Beckhard during consultancy at General Mills [2] [6].
  • Modern Evolution: OD now incorporates agile methodologies, digital tools (e.g., AI analytics), and continuous learning paradigms to address rapid technological disruption [5] [9].

Distinctions Between OD and Traditional Change Management

Though often conflated, OD and change management (CM) differ fundamentally in scope, objectives, and methodology:

Table 2: OD vs. Change Management

AspectOrganizational Development (OD)Change Management (CM)
FocusHolistic organizational effectivenessSpecific project implementation
Time FrameLong-term, continuousShort-term, project-bound
ScopeEntire system (culture, structure, processes)Discrete initiatives (e.g., tech rollout)
ApproachBottom-up; participatoryTop-down; directive
Primary GoalBuild adaptive capacity and cultureMinimize resistance to change
ToolsAppreciative inquiry, culture assessmentsADKAR, communication plans
  • Philosophical Distinction: OD targets systemic evolution (e.g., culture transformation), while CM addresses transition logistics (e.g., adopting new software) [3] [7] [10].
  • Methodological Contrast: OD uses humanistic interventions (e.g., team building, leadership development) to empower stakeholders, whereas CM prioritizes structured frameworks (e.g., Lewin’s Unfreeze-Change-Refreeze) to control project outcomes [4] [7].
  • Integration Synergy: CM often functions as a component of broader OD initiatives. For example, an OD strategy to build agile culture may include CM tactics to implement new collaboration tools [3] [10].

Synthesis: OD’s enduring value lies in its dual focus on humanistic values (e.g., employee growth, ethical engagement) and systemic resilience. As globalized markets and digitalization intensify, OD frameworks increasingly prioritize data-driven diagnostics, stakeholder inclusivity, and ecological sustainability [1] [9] [10].

Properties

CAS Number

1219798-37-4

Product Name

OD

IUPAC Name

4,6,7-trideuterio-1,3-benzodioxol-5-ol

Molecular Formula

C7H6O3

Molecular Weight

141.14

InChI

InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2/i1D,2D,3D

InChI Key

LUSZGTFNYDARNI-CBYSEHNBSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)O

Synonyms

3,4-(Methylenedioxy)phenol--d3

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